

# Application Notes and Protocols: Synthesis of Alcuronium Chloride from Wieland-Gumlich Aldehyde

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## Compound of Interest

Compound Name: *Wieland-gumlich aldehyde*

Cat. No.: B1683588

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These application notes provide a detailed overview and experimental protocols for the synthesis of alcuronium chloride, a semi-synthetic neuromuscular blocking agent, utilizing **Wieland-Gumlich aldehyde** as a key starting material. The synthesis involves a two-step process: the dimerization of **Wieland-Gumlich aldehyde** to form the intermediate N,N'-diallyl-bis-nortoxiferine, followed by its conversion to the dichloride salt, alcuronium chloride.<sup>[1]</sup>

## Chemical Properties and Data

The key compounds involved in this synthesis are characterized by the following properties:

Compound	Molecular Formula	Molar Mass ( g/mol )	Key Characteristics
Wieland-Gumlich Aldehyde	<chem>C19H22N2O2</chem>	310.39	An indoline aldehyde derived from the degradation of strychnine. <a href="#">[1]</a>
Alcuronium Chloride	<chem>C44H50Cl2N4O2</chem>	737.79	A bis-quaternary ammonium salt, appearing as a white or slightly yellowish, crystalline powder.

## Experimental Protocols

The synthesis of alcuronium chloride from **Wieland-Gumlich aldehyde** is a multi-step process. The following protocols are based on established chemical principles and reported synthetic pathways.

### Part 1: Dimerization of Wieland-Gumlich Aldehyde to N,N'-Diallyl-bis-nortoxiferine

This step involves the acid-catalyzed dimerization of **Wieland-Gumlich aldehyde** to form the corresponding bis-tertiary amine, nortoxiferine, which is then allylated.

Materials:

- **Wieland-Gumlich Aldehyde**
- Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
- Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)
- Allyl bromide
- Mild base (e.g., Potassium carbonate, Triethylamine)

- Quenching solution (e.g., Saturated sodium bicarbonate solution)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve **Wieland-Gumlich aldehyde** in an anhydrous organic solvent.
- Acid-Catalyzed Dimerization: To the stirred solution, add a catalytic amount of a suitable acid. The reaction mixture is typically stirred at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Allylation: Once the dimerization is complete, add a mild base to the reaction mixture, followed by the dropwise addition of allyl bromide. The reaction is then stirred, potentially with gentle heating, until the starting material is consumed as indicated by TLC.
- Work-up: Quench the reaction by adding a saturated aqueous solution of a mild base. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N,N'-diallyl-bis-nortoxiferine.

## Part 2: Formation of Alcuronium Chloride

This final step involves the quaternization of the tertiary amine groups with allyl chloride followed by conversion to the chloride salt.

**Materials:**

- N,N'-Diallyl-bis-nortoxiferine
- Allyl chloride
- Anhydrous solvent (e.g., Acetonitrile, Acetone)
- Hydrochloric acid (in a suitable solvent like isopropanol or ether)
- Ether (for precipitation)

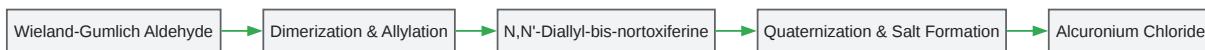
#### Procedure:

- Quaternization: Dissolve the purified N,N'-diallyl-bis-nortoxiferine in an anhydrous solvent. Add an excess of allyl chloride to the solution. The reaction mixture is stirred, often at an elevated temperature, in a sealed tube or under reflux for several hours to overnight.
- Salt Formation: After the quaternization is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a minimal amount of a suitable alcohol, and a solution of hydrochloric acid in an organic solvent is added to precipitate the dichloride salt.
- Isolation and Drying: The precipitated alcuronium chloride is collected by filtration, washed with a non-polar solvent like ether to remove any impurities, and then dried under vacuum to yield the final product.

## Visualizations

### Synthesis Workflow

The overall workflow for the synthesis of alcuronium chloride from **Wieland-Gumlich aldehyde** can be visualized as follows:

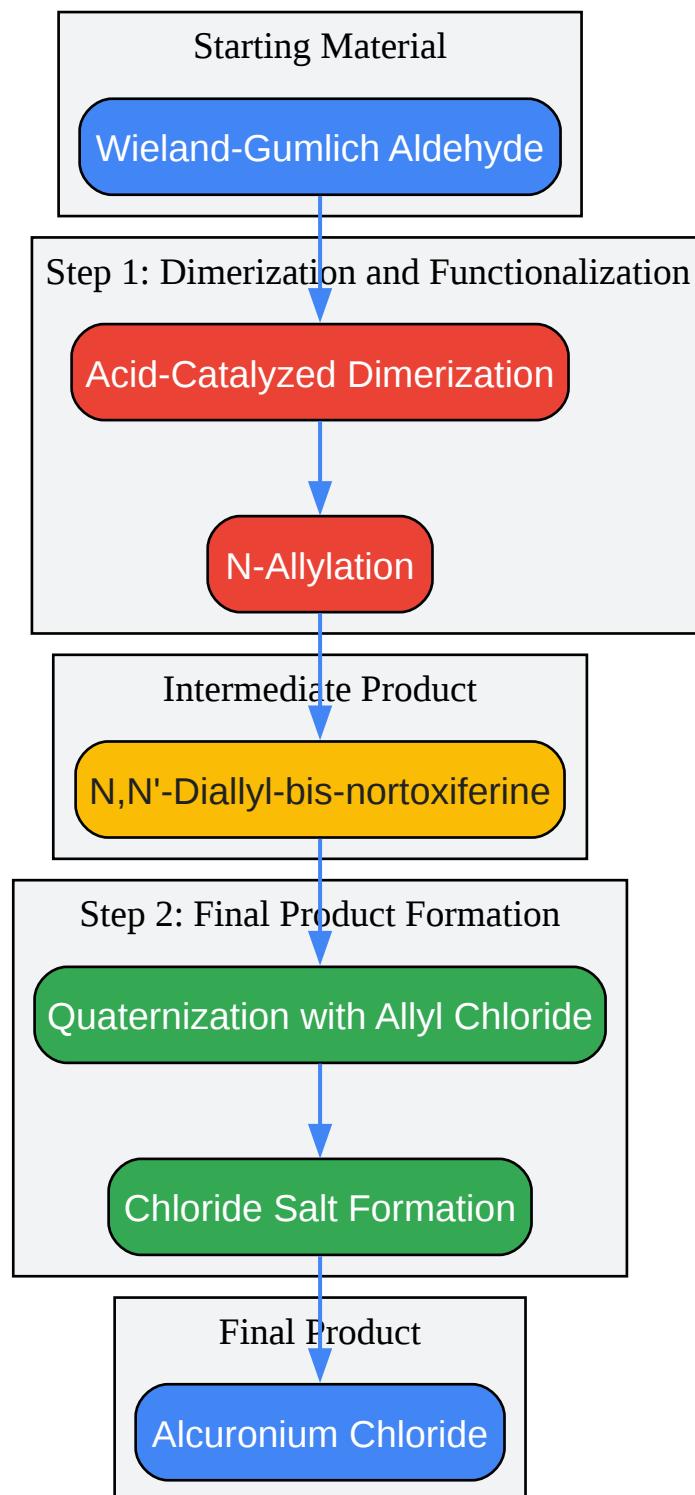


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Synthesis of Alcuronium Chloride Workflow

## Logical Relationship of Synthesis Steps

The logical progression of the chemical transformations is outlined below:



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### Logical Steps in Alcuronium Chloride Synthesis

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## References

- 1. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
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